2-(Dimethoxymethyl)-3-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxymethyl)-3-methoxynaphthalene is an organic compound with the molecular formula C13H14O3 It is a derivative of naphthalene, characterized by the presence of methoxy and dimethoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-3-methoxynaphthalene typically involves the acetalization of naphthalene derivatives. One common method is the reaction of 3-methoxynaphthalene with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Mild heating (around 60-80°C)
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-3-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the naphthalene ring or the methoxy groups, leading to partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(dimethoxymethyl)-3-methoxybenzaldehyde or 2-(dimethoxymethyl)-3-methoxybenzoic acid.
Reduction: Formation of partially reduced naphthalene derivatives or fully reduced naphthalene.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
2-(Dimethoxymethyl)-3-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-3-methoxynaphthalene involves its interaction with specific molecular targets. The methoxy and dimethoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The naphthalene core provides a rigid and planar structure, facilitating π-π stacking interactions with aromatic amino acids in protein active sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethoxymethyl)-1-methoxynaphthalene
- 2-(Dimethoxymethyl)-4-methoxynaphthalene
- 2-(Dimethoxymethyl)-5-methoxynaphthalene
Uniqueness
2-(Dimethoxymethyl)-3-methoxynaphthalene is unique due to the specific positioning of the methoxy and dimethoxymethyl groups on the naphthalene ring This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds
Properties
IUPAC Name |
2-(dimethoxymethyl)-3-methoxynaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-15-13-9-11-7-5-4-6-10(11)8-12(13)14(16-2)17-3/h4-9,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXYMZAXVVUMGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718454 |
Source
|
Record name | 2-(Dimethoxymethyl)-3-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-11-6 |
Source
|
Record name | Naphthalene, 2-(dimethoxymethyl)-3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dimethoxymethyl)-3-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.